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molecular formula C8H7F3N2 B8528844 2,2,2-Trifluoro-N-(3-pyridinylmethylene)ethanamine

2,2,2-Trifluoro-N-(3-pyridinylmethylene)ethanamine

Cat. No. B8528844
M. Wt: 188.15 g/mol
InChI Key: DMBHMXTYKDOTRU-UHFFFAOYSA-N
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Patent
US09416124B2

Procedure details

To a solution of 2,2,2-Trifluoroethylamine hydrochloride (3.98 g, 29.4 mmol) in acetonitrile (9 mL) was added 3-pyridinecarboxaldehyde (Sigma-Aldrich) (2.1 g, 19.6 mmol) followed by triethylamine (4 ml, 29.43 mmol) at 0° C. The resulting mixture was stirred at room temperature for 15 hours. The reaction mixture was filtered and the solids washed with acetonitrile. The filtrate was then concentrated in vacuo. The residue was taken up in ethyl ether, filtered and concentrated to afford 3.12 g (84%) of the tile compound as a white foam. 1H NMR (300 MHz, DMSO-d6) δ4.40 (m, 2H), 7.52 (m, 1H), 8.18 (m, 1H), 8.61 (s, 1H), 8.70 (dd, J=1.8, 4.8 Hz, 1H), 8.92 (d, J=1.8, 1H). MS (ESI, [M+H] +), 189.5.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:7])([F:6])[CH2:4][NH2:5].[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]=O)[CH:9]=1.C(N(CC)CC)C>C(#N)C>[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]=[N:5][CH2:4][C:3]([F:7])([F:6])[F:2])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
Quantity
2.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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